N-{3-[1-(4-FLUOROBENZOYL)-5-(FURAN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENYL}METHANESULFONAMIDE
Overview
Description
N-{3-[1-(4-FLUOROBENZOYL)-5-(FURAN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENYL}METHANESULFONAMIDE is a complex organic compound with a unique structure that includes a fluorobenzoyl group, a furan ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-FLUOROBENZOYL)-5-(FURAN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENYL}METHANESULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorobenzoyl group, and the attachment of the furan ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(4-FLUOROBENZOYL)-5-(FURAN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENYL}METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.
Scientific Research Applications
N-{3-[1-(4-FLUOROBENZOYL)-5-(FURAN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENYL}METHANESULFONAMIDE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-{3-[1-(4-FLUOROBENZOYL)-5-(FURAN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENYL}METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorine substitution.
Bromine Compounds: Compounds containing bromine, which share some reactivity characteristics with fluorine-containing compounds.
Noble Gas Compounds: Compounds involving noble gases, which, like fluorine-containing compounds, often involve unique and interesting chemical properties.
Uniqueness
N-{3-[1-(4-FLUOROBENZOYL)-5-(FURAN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENYL}METHANESULFONAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the fluorobenzoyl group, furan ring, and pyrazole ring in a single molecule provides a versatile platform for chemical modifications and biological interactions, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[3-[2-(4-fluorobenzoyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S/c1-30(27,28)24-17-5-2-4-15(12-17)18-13-19(20-6-3-11-29-20)25(23-18)21(26)14-7-9-16(22)10-8-14/h2-12,19,24H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQSILNMLBMLTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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